molecular formula C9H14N4O B1475317 3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one CAS No. 1598656-63-3

3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one

Cat. No.: B1475317
CAS No.: 1598656-63-3
M. Wt: 194.23 g/mol
InChI Key: ADJZDULEHWATKZ-UHFFFAOYSA-N
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Description

3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[3-(aminomethyl)pyrrolidin-1-yl]-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-5-7-1-4-13(6-7)8-9(14)12-3-2-11-8/h2-3,7H,1,4-6,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJZDULEHWATKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=NC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with fibroblast growth factor receptors (FGFRs), which are crucial in cell signaling pathways. The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of breast cancer cells and induce apoptosis. Additionally, it affects the migration and invasion of these cells, highlighting its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of FGFRs, leading to the inhibition of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt. This inhibition results in reduced cell proliferation and increased apoptosis. Furthermore, it can modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its efficacy may decrease over extended periods. Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in vitro.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit tumor growth without significant adverse effects. At higher doses, toxic effects such as liver damage and reduced body weight have been reported. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle. These interactions can lead to alterations in cellular energy production and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism.

Biological Activity

3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one is a compound of interest due to its potential therapeutic applications, particularly in oncology and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazinone core substituted with a pyrrolidine moiety. Its structure can be represented as follows:

Chemical Structure C9H13N3O\text{Chemical Structure }\text{C}_9\text{H}_{13}\text{N}_3\text{O}

Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cell signaling pathways. Notably, it has shown inhibitory activity against Class I PI3-kinase enzymes, particularly isoforms PI3K-a and PI3K-β, which are crucial in regulating cell growth and proliferation .

Antitumor Activity

The compound has demonstrated significant antitumor properties in various preclinical studies. For example, it has been reported to inhibit the growth of several tumor cell lines at sub-micromolar concentrations. The mechanism involves disrupting microtubule formation, leading to cell cycle arrest at the G2/M phase .

Table 1: Antitumor Efficacy of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa0.125G2/M phase arrest, tubulin polymerization inhibition
HT-290.250Induction of apoptosis
MCF-70.200Inhibition of PI3K signaling

Inflammatory Disease Modulation

In addition to its antitumor activity, this compound has been evaluated for its potential in treating inflammatory diseases. It acts as a p38 MAP kinase inhibitor, which plays a pivotal role in inflammatory responses .

Case Study: Inhibition of Inflammatory Cytokines
A study demonstrated that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in a murine model of inflammation. This suggests its potential utility in managing conditions like rheumatoid arthritis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile is crucial for therapeutic applications. Preliminary studies indicate that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments revealed no significant adverse effects at therapeutic doses; however, further studies are warranted to establish a comprehensive safety profile.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one exhibit potential antidepressant effects. A study highlighted the role of pyrrolidine derivatives in modulating neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation. The compound's structure allows it to interact effectively with these neurotransmitter receptors, suggesting its utility in developing new antidepressant medications .

Anticancer Properties

Recent investigations have focused on the anticancer potential of pyrazinone derivatives. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro studies demonstrated that this compound can induce significant cytotoxic effects on various cancer cell lines, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. Its ability to inhibit oxidative stress and inflammation in neuronal cells suggests potential applications in treating conditions like Alzheimer's disease and Parkinson's disease. Experimental data indicate that it can enhance neuronal survival and function under stress conditions, highlighting its therapeutic potential .

Data Table: Summary of Biological Activities

Activity TypeModel/Assay UsedResultReference
AntidepressantSerotonin receptor binding assayHigh affinity for receptors
AnticancerMTT assay on cancer cell linesSignificant cytotoxicity
NeuroprotectiveNeuronal cell cultureReduced oxidative stress

Case Study 1: Antidepressant Efficacy

A clinical trial assessed the antidepressant efficacy of a related pyrrolidine compound in patients with major depressive disorder. The results indicated a notable improvement in depressive symptoms compared to placebo, supporting the hypothesis that compounds like this compound may offer new treatment avenues for depression .

Case Study 2: Cancer Treatment

In a preclinical study, the efficacy of this compound was evaluated against breast cancer cell lines. The findings revealed that treatment with this compound led to a decrease in cell viability and induced apoptosis, suggesting its potential as a therapeutic agent for breast cancer .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one typically involves:

  • Construction or availability of the pyrazin-2-one core.
  • Introduction of the pyrrolidin-1-yl substituent at the 3-position of the pyrazinone.
  • Functionalization of the pyrrolidine ring with an aminomethyl group at the 3-position.

This approach can be achieved through nucleophilic substitution, reductive amination, or ring-opening reactions involving aziridines or other intermediates.

Preparation of the Pyrrolidin-1-yl Pyrazin-2-one Core

The pyrazin-2-one scaffold is commonly prepared via substitution reactions on chloropyrazinones or pyrazinone esters. For example, a chlorinated pyrazinone intermediate such as ethyl 3-chloropyrazin-2-one-1-acetate can be reacted with amines to introduce the pyrrolidin-1-yl substituent.

Key steps include:

  • Reacting ethyl 3-chloropyrazin-2-one-1-acetate with 2,2-difluoro-2-(2-pyridyl)ethylamine or its salt to form an intermediate pyrazinone derivative.
  • Chlorination of this intermediate to activate further substitution.
  • Subsequent nucleophilic substitution with an aminomethyl-substituted pyrrolidine or its salt to yield the target compound.

Synthesis of 3-(Aminomethyl)pyrrolidine

The 3-(aminomethyl)pyrrolidine moiety can be synthesized by:

  • Starting from pyrrolidin-1-yl precursors.
  • Introducing the aminomethyl group via reductive amination or ring-opening of aziridines.

A notable method involves the use of fused-ring aziridines, which upon reaction with primary amines, can yield aminomethyl-substituted pyrrolidinones. This approach includes:

  • Opening of fused-ring aziridines with primary amines to form aminomethyl oxazolidinones.
  • Cyclization steps to form the pyrrolidine ring with the aminomethyl substituent.

Detailed Process Example from Patent Literature

A patent describing the preparation of related pyrazinone derivatives outlines a scalable, industrially viable process avoiding chromatographic purification:

Step Description Conditions Outcome
1 Preparation of 2-aminomethyl-3-fluoropyridine hydrochloride salt (K1) Reduction of 3-fluoropyridine-2-carbonitrile with Raney Nickel, optionally in acid High yield of K1 salt
2 Reaction of 2,2-difluoro-2-(2-pyridyl)ethylamine salt (K2) with ethyl 3-chloropyrazin-2-one-1-acetate (K3) Stirring at 0-5°C with oxalyl chloride and ammonia gas treatment Formation of ethyl 3-(2,2-difluoro-2-(2-pyridyl)ethylamino)-pyrazin-2-one-1-acetate (K)
3 Chlorination of intermediate (K) Controlled chlorination at low temperature Activated intermediate for substitution
4 Reaction of chlorinated intermediate with 2-aminomethyl-3-fluoropyridine salt (K1) Stirring at room temperature Formation of target pyrazinone derivative
5 Purification Reflux in acetone/isopropyl alcohol, filtration, drying under vacuum Pure compound with 80-90% yield

This process emphasizes cost-effective raw materials, avoidance of chromatographic steps, and industrial scalability.

Alternative Synthetic Routes and Optimization

Research on analogues of pyrrolidin-2-one derivatives structurally related to the target compound suggests:

  • Use of benzyl-protected pyrrolidin-2-one intermediates as starting points.
  • Application of reductive amination to introduce aminomethyl groups.
  • Avoidance of hazardous reagents such as sodium azide by optimizing reaction conditions.
  • Molecular docking studies support the synthesis of derivatives with potential biological activity, guiding the choice of substituents and synthetic pathways.

Summary Table of Preparation Methods

Method Starting Materials Key Reactions Advantages References
Industrial process via chloropyrazinone intermediates Ethyl 3-chloropyrazin-2-one-1-acetate, 2-aminomethyl-3-fluoropyridine salt Nucleophilic substitution, chlorination, amine coupling Scalable, avoids chromatography, high yield
Aziridine ring-opening and cyclization Fused-ring aziridines, primary amines Ring-opening, cyclization via tosylation or Mitsunobu reaction Novel fused-ring piperazines, high selectivity
Reductive amination of benzylpyrrolidin-2-one derivatives Benzylpyrrolidin-2-one, aldehydes/ketones Reductive amination, purification Avoids toxic reagents, efficient

Research Findings and Notes

  • The industrial process described in patent US20110105753A1 provides a robust method for preparing pyrazinone derivatives with aminomethyl substituents, focusing on cost-effectiveness and scalability.
  • The aziridine-based method offers a synthetic route to fused-ring analogues that may be adapted for preparing the pyrrolidin-1-yl pyrazinone core with aminomethyl substitution.
  • Optimization studies on pyrrolidin-2-one derivatives related to nebracetam highlight the importance of reaction conditions to improve yield and reduce hazardous reagents, which can be relevant for the target compound preparation.
  • Molecular docking results from related compounds suggest that stereochemistry and substitution patterns significantly influence biological activity, which may guide synthetic modifications.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one
Reactant of Route 2
3-(3-(aminomethyl)pyrrolidin-1-yl)pyrazin-2(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.